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Cyclopentyl(o-tolyl)methanamine

Cat. No.: B13058059
M. Wt: 189.30 g/mol
InChI Key: OSQBQIBCUYMQFB-UHFFFAOYSA-N
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Description

Foundational Significance of Chiral Amines in Modern Organic Synthesis

Chiral amines are organic compounds containing a nitrogen atom bonded to four different substituents, resulting in a stereogenic center. These molecules are fundamental building blocks in the synthesis of a vast number of biologically active compounds. It is estimated that approximately 40-45% of small-molecule pharmaceuticals contain chiral amine fragments, highlighting their critical role in medicinal chemistry. arctomsci.com Their prevalence stems from the ability of the amine group to form hydrogen bonds and interact with biological targets in a stereospecific manner.

The synthesis of enantiomerically pure chiral amines is a cornerstone of modern organic synthesis. Traditional methods often resulted in racemic mixtures, which contain both enantiomers of a chiral compound and can have different physiological effects. Consequently, the development of stereoselective synthetic routes to obtain single enantiomers has been a major area of research. Key strategies include asymmetric catalysis, the use of chiral auxiliaries, and enzymatic resolutions. arctomsci.comambeed.com These methods are essential for producing drugs and other fine chemicals with improved efficacy and reduced side effects.

Contextualization of Cyclopentyl(o-tolyl)methanamine within Advanced Amine Chemistry and Stereochemical Control

This compound, with the CAS number 1152567-99-1, represents a complex, non-planar methanamine scaffold. arctomsci.comambeed.combldpharm.com Its structure, featuring a cyclopentyl group and an ortho-substituted tolyl group attached to a central methanamine core, presents interesting challenges and opportunities for stereochemical control. The presence of these bulky groups creates a sterically hindered environment around the nitrogen atom, which can influence the reactivity and selectivity of synthetic transformations.

In the context of advanced amine chemistry, compounds like this compound are of interest for several reasons. The specific arrangement of the cyclopentyl and o-tolyl groups can be explored for its potential to direct the stereochemical outcome of reactions. For instance, if the amine were used as a chiral auxiliary, its rigid and well-defined three-dimensional structure could effectively shield one face of a reacting molecule, leading to high levels of asymmetric induction. The synthesis of such substituted amines often requires multi-step procedures to precisely install the desired substituents. nih.gov

Overview of Current Research Trajectories and Synthetic Challenges for Complex Methanamine Scaffolds

The synthesis of complex methanamine scaffolds like this compound is an active area of research, driven by the demand for novel molecular architectures in drug discovery and materials science. Current research trajectories focus on the development of efficient and versatile synthetic methods that allow for the controlled construction of these intricate structures.

Several synthetic challenges are associated with the preparation of complex methanamines. One major hurdle is the selective formation of the desired stereoisomer. Methods such as Gabriel phthalimide (B116566) synthesis are often preferred for preparing primary amines as they can avoid the formation of mixtures of primary, secondary, and tertiary amines that can occur with other methods like ammonolysis. learncbse.inbyjus.com However, for highly substituted and sterically hindered targets, these standard methods may not be effective.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19N B13058059 Cyclopentyl(o-tolyl)methanamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

cyclopentyl-(2-methylphenyl)methanamine

InChI

InChI=1S/C13H19N/c1-10-6-2-5-9-12(10)13(14)11-7-3-4-8-11/h2,5-6,9,11,13H,3-4,7-8,14H2,1H3

InChI Key

OSQBQIBCUYMQFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C2CCCC2)N

Origin of Product

United States

Synthetic Methodologies for Cyclopentyl O Tolyl Methanamine and Structural Analogues

Strategic Approaches to Carbon-Nitrogen Bond Construction

The formation of the bond between the nitrogen atom and the α-branched carbon is a critical step in the synthesis of cyclopentyl(o-tolyl)methanamine. Two primary methodologies for achieving this are nucleophilic addition to imine derivatives and reductive amination protocols.

A reliable and convergent method for synthesizing α-branched amines involves the nucleophilic addition of organometallic reagents to imines. wiley-vch.deresearchgate.net This approach typically involves a three-step sequence: (1) formation of an imine from a carbonyl compound, (2) nucleophilic addition of an organometallic reagent to the imine, and (3) cleavage of any protecting or activating groups. wiley-vch.de

The electrophilicity of the imine is a key factor in this reaction. N-alkyl imines are less electrophilic than their carbonyl counterparts, necessitating the use of highly reactive nucleophiles like organolithium, Grignard, or organocerium reagents. wiley-vch.dejst.go.jp To enhance reactivity, imines can be activated with various N-substituents, such as N-sulfonyl or N-phosphinoyl groups. wiley-vch.de For instance, N-diphenylphosphinoyl imines can be generated from aldehydes in a two-step process and subsequently reacted with nucleophiles. wiley-vch.de In the context of synthesizing this compound, this would involve the addition of a cyclopentyl organometallic reagent to an imine derived from o-tolualdehyde.

Transition-metal-catalyzed C-H bond additions to imines have emerged as a powerful and atom-economical alternative to the use of pre-functionalized organometallic reagents. nih.gov This strategy avoids the generation of stoichiometric waste byproducts and is often compatible with a wider range of functional groups. nih.gov The imine's nitrogen atom can coordinate to the transition metal, activating the imine for nucleophilic attack. nih.gov

The diastereoselectivity of the nucleophilic addition can often be controlled by using chiral auxiliaries on the imine nitrogen. wiley-vch.deacs.org This is a crucial consideration when synthesizing chiral amines with specific stereochemistry. acs.org

Table 1: Comparison of Nucleophilic Addition Strategies for α-Branched Amine Synthesis

MethodNucleophileImine TypeKey Features
Classical AdditionOrganolithium, Grignard, Organocerium Reagents wiley-vch.deN-alkyl or N-aryl iminesRequires highly reactive nucleophiles.
Activated IminesVarious OrganometallicsN-sulfonyl, N-phosphinoyl imines wiley-vch.deEnhanced reactivity of the imine.
Transition-Metal-Catalyzed C-H AdditionC-H bonds (e.g., from arenes, alkanes) nih.govVarious iminesAtom-economical, high functional group tolerance. nih.gov
Asymmetric SynthesisOrganometallic ReagentsImines with chiral auxiliaries wiley-vch.deacs.orgControl of stereochemistry. acs.org

Reductive amination is a widely used and versatile method for the synthesis of primary, secondary, and tertiary amines from aldehydes or ketones. orgoreview.comyoutube.comharvard.edu The reaction proceeds through the in situ formation of an imine or iminium ion, which is then reduced by a suitable reducing agent. orgoreview.comacsgcipr.org To synthesize this compound via this route, cyclopentanone (B42830) would be reacted with o-toluidine (B26562) in the presence of a reducing agent, or o-tolualdehyde would be reacted with cyclopentylamine (B150401).

A variety of reducing agents can be employed, with the choice often depending on the specific substrates and desired reaction conditions. masterorganicchemistry.com Common reducing agents include:

Sodium borohydride (B1222165) (NaBH₄) : A mild reducing agent, but it can also reduce the starting aldehyde or ketone. Therefore, it is typically added after sufficient time has been allowed for imine formation. masterorganicchemistry.comcommonorganicchemistry.com

Sodium cyanoborohydride (NaBH₃CN) : This reagent is particularly useful as it is stable in mildly acidic conditions and selectively reduces the iminium ion over the carbonyl group. harvard.edumasterorganicchemistry.com

Sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH) : Another selective reducing agent that is often used in solvents like dichloromethane (B109758) or dichloroethane. commonorganicchemistry.comorganic-chemistry.org

Hydrogen with a metal catalyst (e.g., H₂/Pd-C) : This method is also effective for reducing the imine C=N bond. youtube.com

The pH of the reaction is a critical parameter, as imine formation is typically favored under slightly acidic conditions, while the reducing agent's activity can be pH-dependent. harvard.edu For less reactive ketones, the addition of a Lewis acid like Ti(OiPr)₄ can facilitate imine formation. commonorganicchemistry.com

Table 2: Common Reducing Agents for Reductive Amination

Reducing AgentAbbreviationTypical SolventsKey Characteristics
Sodium BorohydrideNaBH₄Methanol, Ethanol commonorganicchemistry.comCan also reduce aldehydes/ketones. commonorganicchemistry.com
Sodium CyanoborohydrideNaBH₃CNMethanol commonorganicchemistry.comSelective for iminium ions over carbonyls; toxic byproducts. harvard.edumasterorganicchemistry.com
Sodium TriacetoxyborohydrideSTAB, Na(OAc)₃BHDichloromethane, Dichloroethane commonorganicchemistry.comorganic-chemistry.orgMild and selective; moisture-sensitive. commonorganicchemistry.com
Catalytic HydrogenationH₂/CatalystVariousAvoids salt byproducts. youtube.com

Carbon-Carbon Bond Formation for the Cyclopentyl and o-Tolyl Moieties

An alternative synthetic strategy involves forming the aryl-nitrogen bond after the rest of the molecular framework is assembled. Transition-metal-catalyzed cross-coupling reactions are powerful tools for this purpose.

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a versatile method for forming carbon-nitrogen bonds between aryl halides (or pseudohalides) and amines. wikipedia.orgorganic-chemistry.orgnumberanalytics.com This reaction has largely replaced harsher, classical methods due to its broad substrate scope and high functional group tolerance. wikipedia.orgacs.org Both palladium and nickel catalysts have been successfully employed in these transformations.

The palladium-catalyzed Buchwald-Hartwig amination is a widely used method for the synthesis of aryl amines. wikipedia.orglibretexts.orgwiley.com The reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. organic-chemistry.orgnumberanalytics.com For the synthesis of this compound, this would involve the reaction of cyclopentylamine with an o-tolyl halide.

The catalytic cycle is generally understood to involve the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. libretexts.orgnumberanalytics.com

The choice of ligand is critical to the success of the reaction. libretexts.orgrsc.org Early catalyst systems utilized simple phosphine (B1218219) ligands, but the development of bulky, electron-rich phosphine ligands, such as those of the biarylphosphine class (e.g., RuPhos, BrettPhos), has significantly expanded the scope and efficiency of the reaction, allowing for the coupling of even sterically hindered substrates at lower catalyst loadings. rsc.orgnih.gov These advanced catalyst systems can tolerate a wide variety of functional groups and are often robust enough to be performed without the need for a glovebox. rsc.org

Nickel-catalyzed amination has emerged as an attractive alternative to palladium-catalyzed methods, primarily due to the lower cost and higher reactivity of nickel towards less reactive aryl chlorides. acs.orgnih.gov Similar to the palladium-catalyzed reaction, nickel-based systems can effectively couple a wide range of primary and secondary amines with aryl halides. acs.orgnih.govacs.org

Recent advancements have led to the development of nickel-based catalytic systems that operate under mild conditions. For instance, Ni(II)-bipyridine complexes have been shown to catalyze the C-N coupling of aryl chlorides and bromides with various amines under direct light irradiation. acs.orgresearchgate.net Another approach utilizes dual photoredox and nickel catalysis, where an inexpensive photosensitizer can promote the cross-coupling at room temperature. rsc.org Some nickel-catalyzed systems have also demonstrated oxygen and water tolerance, simplifying the experimental setup. nih.gov

The mechanism of nickel-catalyzed amination can involve different pathways depending on the specific system. Some proceed through a Ni(0)/Ni(II) catalytic cycle analogous to the Buchwald-Hartwig reaction, while others may involve radical intermediates or photoinduced processes. rsc.orgnih.gov

Table 3: Comparison of Palladium- and Nickel-Catalyzed Amination

FeaturePalladium-Catalyzed AminationNickel-Catalyzed Amination
Catalyst Cost HigherLower acs.orgnih.gov
Reactivity with Aryl Chlorides Often requires specialized ligands/conditionsGenerally more reactive acs.orgnih.gov
Ligands Bulky, electron-rich phosphines (e.g., biarylphosphines) are common. rsc.orgnih.govBipyridines, phenanthrolines, and phosphines are used. acs.orgacs.org
Reaction Conditions Can range from room temperature to elevated temperatures. wiley.comOften mild, with some systems operating at room temperature under light irradiation. acs.orgrsc.org
Functional Group Tolerance Generally very high with modern catalysts. acs.orgrsc.orgBroad, with tolerance for many functional groups demonstrated. acs.orgresearchgate.net

Intramolecular Cyclization Reactions for Cyclopentyl Ring Formation

The formation of the cyclopentane (B165970) ring is a foundational step in the synthesis of this compound. Intramolecular cyclization reactions provide a powerful means to construct five-membered rings from acyclic precursors. These reactions are governed by kinetic and thermodynamic factors, with the formation of five- and six-membered rings often being favored. The choice of reaction type—be it radical, anionic, or cationic—depends on the available starting materials and the desired substitution pattern on the resulting cyclopentyl ring.

In the context of synthesizing an aryl-substituted cyclopentane, a plausible strategy involves the cyclization of a precursor where the aryl group is already present. For instance, a substituted 5-hexenyl radical can undergo a 5-exo cyclization to form a cyclopentylmethyl radical, a process that is generally kinetically favored. libretexts.org Alternatively, ionic cyclizations, such as the Dieckmann condensation of a diester, can form a cyclopentanone ring that can be further elaborated. baranlab.org While specific literature on the direct synthesis of the o-tolyl substituted cyclopentane via these methods is scarce, the general principles are widely applied in organic synthesis for constructing substituted carbocycles. baranlab.orgorganic-chemistry.org

Table 1: Selected Intramolecular Cyclization Methods for Cyclopentane Ring Formation

Cyclization TypeTypical PrecursorKey Reagents/ConditionsIntermediateNotes
Radical CyclizationAlkene with a radical precursor (e.g., halide)Tributyltin hydride (Bu₃SnH), AIBN (initiator)Cyclopentylmethyl radical5-exo cyclization is generally favored over 6-endo. libretexts.org
Anionic Cyclization (Dieckmann)1,6-DiesterStrong base (e.g., NaOEt)Cyclopentanone β-keto esterForms a functionalized cyclopentanone ring ready for further modification. baranlab.org
Cationic CyclizationUnsaturated alcohol or alkene with an activating groupLewis or Brønsted acidCyclopentyl cationCan be prone to rearrangements; substrate structure is critical.

Functional Group Transformations to the Methanamine Moiety

Once the (o-tolyl)cyclopentane scaffold is established, the subsequent critical step is the introduction of the methanamine (–CH₂NH₂) group. This can be achieved through several reliable synthetic routes, starting from various functional group precursors.

The Curtius rearrangement is a versatile and widely used method for converting carboxylic acids into primary amines, with the loss of one carbon atom. nih.govwikipedia.org This process is particularly advantageous as it proceeds under mild conditions and avoids the common issue of over-alkylation seen in other amination methods. nih.gov The reaction begins with the conversion of a carboxylic acid to an acyl azide (B81097), which then thermally or photochemically rearranges to an isocyanate. organic-chemistry.org This isocyanate is a key intermediate that can be trapped by various nucleophiles; hydrolysis with water leads to an unstable carbamic acid, which decarboxylates to yield the desired primary amine. wikipedia.orgorganic-chemistry.org

For the synthesis of this compound, a suitable precursor would be (o-tolyl)cyclopentylacetic acid. This starting material would undergo the transformation sequence outlined below. The migration of the alkyl group during the rearrangement occurs with complete retention of its stereochemistry. nih.gov

Table 2: Key Stages of the Curtius Rearrangement

StepTransformationTypical ReagentsIntermediate/Product
1Carboxylic Acid to Acyl AzideDiphenylphosphoryl azide (DPPA) or Sodium azide (NaN₃) with an acyl chlorideAcyl azide
2RearrangementHeat (thermal) or UV light (photochemical)Isocyanate
3Amine FormationAcidic or basic hydrolysis (H₂O)Primary amine

A common and effective strategy for synthesizing primary amines involves the reduction of nitrogen-containing functional groups at the appropriate oxidation state. Nitriles, amides, and oximes are all viable precursors for the methanamine moiety.

Reduction of Nitriles: Nitriles can be readily prepared from alkyl halides via nucleophilic substitution with cyanide salts. The reduction of a nitrile, such as (o-tolyl)cyclopentylacetonitrile, to a primary amine can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with H₂ gas over a metal catalyst like palladium, platinum, or Raney nickel. nih.gov

Reduction of Amides: Amides serve as excellent precursors for amines. The reduction of an amide, for instance, (o-tolyl)cyclopentylacetamide, with a potent hydride reagent like LiAlH₄ effectively converts the carbonyl group into a methylene (B1212753) (CH₂) group, yielding the target primary amine. researchgate.net This method is applicable to primary, secondary, and tertiary amides. baranlab.org

Reduction of Oximes: Oximes, which can be synthesized from the condensation of a ketone with hydroxylamine, are another valuable precursor. researchgate.net The reduction of an oxime, such as the one derived from (o-tolyl)cyclopentyl ketone, can yield a primary amine. Various reducing agents can be employed, including catalytic hydrogenation and metal hydrides. researchgate.netmdpi.com The choice of reagent can sometimes influence the formation of side products.

Table 3: Comparison of Reduction Methods for Methanamine Synthesis

Precursor TypeExample PrecursorCommon Reducing AgentsGeneral Conditions
Nitrile(o-tolyl)cyclopentylacetonitrile1. LiAlH₄ 2. H₂O workupAnhydrous ether (e.g., THF, diethyl ether)
H₂ / Raney Ni, Pd, or PtElevated pressure and temperature
Amide(o-tolyl)cyclopentylacetamide1. LiAlH₄ 2. H₂O workupAnhydrous ether (e.g., THF) researchgate.net
Oxime(o-tolyl)cyclopentyl ketone oximeH₂ / Ni, Na/Ethanol, LiAlH₄Varies with reagent; often requires reflux. researchgate.net

Asymmetric Synthesis Strategies for Enantiomerically Enriched Cyclopentyl O Tolyl Methanamine

Chiral Catalysis for Enantioselective Production

Chiral catalysis stands as a powerful tool for the enantioselective synthesis of chiral amines, primarily through the asymmetric reduction of a prochiral imine precursor, cyclopentyl(o-tolyl)methanimine. This can be achieved using metal-based catalysts with chiral ligands or through organocatalysis.

Design and Application of Chiral Ligands in Metal-Catalyzed Transformations

The development of chiral ligands for transition metal catalysts is crucial for achieving high enantioselectivity in the synthesis of chiral amines. nih.gov The ligand's structure creates a chiral environment around the metal center, which directs the stereochemical outcome of the reaction.

Rhodium and iridium complexes are among the most effective catalysts for the asymmetric hydrogenation of imines. nih.govrsc.org For instance, rhodium complexes with bisphosphine-thiourea ligands have been successfully employed in the asymmetric hydrogenation of unprotected N-H imines, achieving high yields and enantioselectivities. nih.gov The thiourea (B124793) moiety is believed to play a crucial role by forming hydrogen bonds, which helps in the stereochemical control of the reaction. nih.gov

Copper-catalyzed asymmetric additions of nucleophiles to imines also represent a viable strategy. acs.org Chiral bis(oxazoline) (Box) and phosphine-oxazoline (PHOX) ligands are commonly used in these transformations. acs.org For example, copper(I) complexes with chiral bis(oxazolinyl)pyridine (pybox) ligands have been shown to catalyze the enantioselective addition of terminal alkynes to imines. researchgate.net Furthermore, copper-catalyzed asymmetric allylation of chiral N-tert-butanesulfinyl imines, utilizing dual stereocontrol from both the chiral auxiliary and a chiral copper complex, has demonstrated nearly perfect diastereoselectivities. nih.gov

The following table summarizes selected examples of metal-catalyzed asymmetric transformations that are analogous to the synthesis of Cyclopentyl(o-tolyl)methanamine.

Table 1: Examples of Metal-Catalyzed Asymmetric Synthesis of Chiral Amines

Catalyst Precursor Chiral Ligand Substrate Type Reaction Conditions Yield (%) ee (%) Reference
[Rh(cod)Cl]₂ Bisphosphine-thiourea N-H Imines H₂ (10 atm), 25 °C up to 97 up to 95 nih.gov
Ir(I) complex Phosphine-oxazoline N-Aryl Imines H₂ High High rsc.org
CuBr (S,S)-Ph-Box N-Sulfonyl Aldimines DCE, rt, 72 h up to 99 up to 99 acs.org

Organocatalytic Asymmetric Methodologies

Organocatalysis offers a metal-free alternative for the asymmetric synthesis of chiral amines. Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), have emerged as powerful catalysts for the enantioselective reduction of imines. acs.orgnih.govorganic-chemistry.org

The mechanism of CPA-catalyzed reactions often involves the formation of a chiral ion pair between the protonated imine (iminium ion) and the chiral phosphate (B84403) anion. acs.org This ion pair exists in a well-defined chiral environment, which dictates the facial selectivity of the hydride attack from a reducing agent, such as a Hantzsch ester. princeton.edumdpi.comprinceton.edu The steric hindrance imposed by the bulky substituents on the BINOL backbone of the CPA catalyst effectively shields one face of the iminium ion, leading to high enantioselectivity. acs.org

Disulfonimides, which are stronger Brønsted acids than CPAs, have also been successfully applied in the enantioselective transfer hydrogenation of N-alkylimines, which are generally more challenging substrates due to the increased basicity of the resulting amines. mdpi.com

Below is a table showcasing examples of organocatalytic asymmetric reductions of imines.

Table 2: Examples of Organocatalytic Asymmetric Imine Reduction

Organocatalyst Hydride Source Substrate Type Solvent Yield (%) ee (%) Reference
Chiral Phosphoric Acid (CPA) Hantzsch Ester N-Aryl Ketimines Toluene High up to 98 princeton.edu
Chiral Disulfonimide Hantzsch Ester N-Alkyl Ketimines Toluene High High mdpi.comwhiterose.ac.uk
N-Methyl L-amino acid-derived bisamide Trichlorosilane N-Aryl Ketimines Toluene High up to 92 researchgate.net

Stereoselective Hydrogenation of Unsaturated Nitrogen Compounds

The direct asymmetric hydrogenation of the C=N double bond of a prochiral imine is one of the most atom-economical methods for producing enantiomerically enriched amines. As discussed in section 3.1.1, this is typically achieved using transition metal catalysts, with rhodium and iridium being the most prominent. nih.govrsc.org

The success of these hydrogenations relies heavily on the choice of the chiral ligand. For N-aryl imines, iridium catalysts bearing phosphine-oxazoline ligands have shown excellent performance. rsc.org For unprotected N-H imines, which are often more challenging substrates, rhodium catalysts with bidentate ligands like bisphosphine-thioureas have proven to be effective. nih.gov The reaction conditions, such as hydrogen pressure and temperature, can also significantly influence the enantioselectivity and conversion. nih.gov

Diastereoselective Synthetic Routes and Control

When a molecule contains more than one stereocenter, controlling the relative stereochemistry (diastereoselectivity) becomes as important as controlling the absolute stereochemistry (enantioselectivity). For a molecule like this compound, diastereoselective strategies could be employed if the cyclopentyl ring itself is substituted and synthesized in a stereocontrolled manner.

One notable method for the diastereoselective synthesis of trans-2-substituted cyclopentylamines involves a tandem hydrozirconation/Lewis acid-mediated cyclization of butenyl oxazolidines. nih.gov This method allows for the preparation of diversely substituted cyclopentylamines with high diastereoselectivity. nih.gov Another approach is the asymmetric synthesis of functionalized cyclopentanones through a multicatalytic cascade reaction, which can then be converted to the corresponding amines. nih.gov

A domino reaction initiated by a Michael addition of a chiral lithium amide to a dienoate, followed by a 5-exo-trig intramolecular cyclization, has been used to synthesize orthogonally functionalized 2-N-benzyl-N-α-methylbenzylamino-5-carboxymethyl-cyclopentane-1-carboxylic acid derivatives with good diastereoselectivity. mdpi.com Such strategies, while not directly yielding the target molecule, highlight the principles of controlling stereochemistry in the formation of substituted cyclopentyl rings, which could be adapted for the synthesis of more complex analogues of this compound.

Biocatalytic Approaches to Chiral Amine Synthesis

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods for chiral amine synthesis. frontiersin.orgmdpi.com Enzymes such as transaminases (TAs) and imine reductases (IREDs) are particularly valuable in this context. princeton.edunih.govrsc.orgworktribe.com

Transaminases catalyze the transfer of an amino group from an amine donor (e.g., isopropylamine (B41738) or alanine) to a carbonyl acceptor. rsc.orgworktribe.com To synthesize this compound, a transaminase could be used to asymmetrically aminate cyclopentyl o-tolyl ketone. The substrate scope of naturally occurring transaminases can be a limitation, but protein engineering has been extensively used to develop variants with improved activity and selectivity for non-natural substrates. mdpi.com For instance, a putrescine transaminase from Pseudomonas putida has been shown to have a broad substrate tolerance for the synthesis of various benzylamine (B48309) derivatives. researchgate.netfrontiersin.org

Imine reductases (IREDs) catalyze the NADPH-dependent asymmetric reduction of prochiral imines to chiral amines. nih.govnih.govresearchgate.net An IRED could be employed to reduce the imine precursor cyclopentyl(o-tolyl)methanimine. As with transaminases, the substrate scope of IREDs can be expanded through enzyme engineering to accommodate bulky substrates. researchgate.netacs.org Both (R)- and (S)-selective IREDs have been identified and developed, allowing access to both enantiomers of a target amine. nih.gov

The following table provides an overview of biocatalytic methods for the synthesis of chiral amines.

Table 3: Examples of Biocatalytic Synthesis of Chiral Amines

Enzyme Reaction Type Substrate Type Amine/Hydride Donor Yield/Conversion ee (%) Reference
Transaminase (from Pseudomonas putida) Asymmetric amination Substituted benzaldehydes Isopropylamine/Cadaverine Excellent N/A researchgate.netfrontiersin.org
Imine Reductase (IRED) Asymmetric reduction Cyclic imines NADPH High up to >99 nih.gov

Mechanistic Investigations and Reaction Pathway Elucidation

Detailed Elucidation of Reaction Mechanisms

The formation of Cyclopentyl(o-tolyl)methanamine via reductive amination is a multi-step process. nih.gov The generally accepted mechanism commences with the nucleophilic attack of the primary amine, o-toluidine (B26562), on the electrophilic carbonyl carbon of cyclopentanecarboxaldehyde. organic-chemistry.org This initial step leads to the formation of a transient hemiaminal (or carbinolamine) intermediate.

Under the reaction conditions, which are often mildly acidic, the hemiaminal undergoes dehydration. organic-chemistry.orgunh.edu The hydroxyl group of the hemiaminal is protonated, forming a good leaving group (water). Subsequent elimination of a water molecule results in the formation of an imine, or more accurately, its protonated form, the iminium ion. organic-chemistry.orgmdpi.com This imine formation is a reversible process. organic-chemistry.org

The final step of the reaction is the reduction of the C=N double bond of the imine or iminium ion. mdpi.com This reduction is typically accomplished by a hydride reducing agent, such as sodium borohydride (B1222165) or sodium cyanoborohydride, or through catalytic hydrogenation. organic-chemistry.orgthieme-connect.com The iminium ion is more susceptible to reduction than the initial aldehyde, which allows for the one-pot synthesis of the target amine. nih.gov

Nucleophilic Addition: Cyclopentanecarboxaldehyde + o-toluidine ⇌ Hemiaminal

Dehydration: Hemiaminal ⇌ Imine/Iminium Ion + Water

Reduction: Imine/Iminium Ion + Reducing Agent → this compound

Identification and Characterization of Transient Reactive Intermediates

The key transient reactive intermediates in the reductive amination synthesis of this compound are the hemiaminal and the corresponding imine (N-(cyclopentylmethylene)-2-methylaniline) or its protonated iminium cation. organic-chemistry.orgmdpi.com In typical one-pot reductive amination procedures, these intermediates are not isolated but are formed in situ and consumed in the subsequent reduction step. organic-chemistry.org

The presence of these intermediates can often be inferred through spectroscopic methods or by trapping experiments. For instance, in related systems, the formation of the imine can be observed by NMR spectroscopy. In a study on the reductive amination of cyclopentanone (B42830), the corresponding imine, N-cyclopentyliminocyclopentane, was identified as the main intermediate in the reaction mixture. researchgate.net

The characterization of these transient species is crucial for understanding the reaction kinetics and for optimizing the reaction conditions to favor the formation of the desired amine product while minimizing side reactions.

Kinetic and Thermodynamic Analyses of Key Transformation Steps

While specific kinetic and thermodynamic data for the synthesis of this compound are not extensively documented in the literature, the general principles of reductive amination provide valuable insights.

Thermodynamics: The formation of the imine from the aldehyde and amine is an equilibrium process. organic-chemistry.org The position of this equilibrium can be shifted towards the product by removing water, for example, by using a dehydrating agent or azeotropic distillation. In some dynamic covalent libraries involving imine formation, it has been observed that one imine may be the kinetically favored product, while another is the thermodynamically more stable product. nih.gov

The following table presents hypothetical kinetic data for the formation of an analogous imine, illustrating the type of information sought in such analyses.

Hypothetical Kinetic Data for Imine Formation

Reactant A (Aldehyde) Reactant B (Amine) Solvent Temperature (°C) Rate Constant (k, M⁻¹s⁻¹)
Cyclohexanecarboxaldehyde Aniline Methanol 25 1.2 x 10⁻³
Benzaldehyde o-Toluidine Dichloromethane (B109758) 25 3.5 x 10⁻³

Determination of the Stereochemical Course of Amine-Forming Reactions

The synthesis of this compound does not create a new stereocenter if the starting materials are achiral. However, if a chiral aldehyde or a chiral auxiliary were used, the stereochemical outcome of the reaction would be of significant interest. Asymmetric reductive amination is a powerful tool for the synthesis of enantiomerically enriched amines. nih.gov

This stereocontrol can be achieved through several strategies:

Chiral Catalysts: The use of chiral catalysts, such as chiral phosphoric acids or transition metal complexes with chiral ligands, can induce enantioselectivity in the reduction of the prochiral imine intermediate. organic-chemistry.org

Chiral Auxiliaries: Attaching a chiral auxiliary to the amine or aldehyde can direct the stereochemical course of the reaction. The auxiliary can then be removed after the amine formation.

Biocatalysis: Enzymes, such as imine reductases (IREDs), are increasingly used for the asymmetric synthesis of chiral amines, offering high enantioselectivity under mild conditions. thieme-connect.com

For instance, the stereoselective preparation of 1,3-syn-amino alcohols has been successfully demonstrated using titanium(IV) isopropoxide as a Lewis acid to coordinate the intermediate imino alcohol. springernature.com

Influence of Reaction Parameters on Mechanistic Outcomes

The outcome of the reductive amination reaction is highly dependent on various parameters, including the choice of solvent, the presence and nature of bases or acids, and the use of additives.

Solvents: The solvent can influence both the rate of imine formation and the efficacy of the reduction step.

Methanol: Often considered a good solvent for reductive aminations as it can facilitate the formation of the imine intermediate. organic-chemistry.orgunimi.it

Chlorinated Solvents: 1,2-Dichloroethane (DCE) is a preferred solvent when using sodium triacetoxyborohydride (B8407120) as the reducing agent. organic-chemistry.org

Aprotic Polar Solvents: Tetrahydrofuran (THF) and acetonitrile (B52724) are also commonly employed. organic-chemistry.org

Solvent-Free Conditions: In some cases, the reaction can be performed without a solvent, which offers environmental benefits. organic-chemistry.org

Bases and Acids: The pH of the reaction medium is a critical parameter.

Acid Catalysis: Mildly acidic conditions are generally optimal for imine formation. organic-chemistry.org Acetic acid, boric acid, or p-toluenesulfonic acid are common additives used to catalyze the dehydration of the hemiaminal. organic-chemistry.orgacs.org

Lewis Acids: Lewis acids such as titanium(IV) isopropoxide can be used to activate the carbonyl group towards nucleophilic attack. springernature.com

Bases: While the reaction is typically not run under basic conditions, a weak base may be used to neutralize any strong acids or to control the pH. acs.org

Additives: Various additives can be used to improve the reaction efficiency and selectivity.

Dehydrating Agents: To drive the imine formation equilibrium towards the product, dehydrating agents can be added to remove the water formed during the reaction.

The following table summarizes the influence of different reaction parameters on the reductive amination process.

Influence of Reaction Parameters

Parameter Effect Examples
Solvent Influences solubility, reaction rate, and stability of intermediates. Methanol, 1,2-Dichloroethane, THF, Acetonitrile
Catalyst Accelerates the rate-limiting step, can induce stereoselectivity. Acetic acid, p-Toluenesulfonic acid, Chiral phosphoric acids, Ti(iOPr)₄
Reducing Agent Determines the chemoselectivity and reaction conditions. Sodium borohydride, Sodium cyanoborohydride, Sodium triacetoxyborohydride, H₂/Pd
Temperature Affects reaction rate and equilibrium position. Typically room temperature to moderate heating.

| pH | Critical for balancing amine nucleophilicity and hemiaminal dehydration. | Mildly acidic (pH 4-6) is often optimal. |

Computational Chemistry and Theoretical Insights into Cyclopentyl O Tolyl Methanamine Reactivity

Density Functional Theory (DFT) Calculations for Mechanistic Probing

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of reactions involving complex organic molecules like cyclopentyl(o-tolyl)methanamine. This computational method allows for the detailed examination of electron density to determine the energy and structure of molecules and transition states.

Energetic Profiling of Proposed Reaction Pathways

DFT calculations are instrumental in mapping out the potential energy surfaces of proposed reaction mechanisms. By calculating the energies of reactants, intermediates, transition states, and products, an energetic profile of the reaction can be constructed. This profile helps to identify the most likely pathway a reaction will follow by highlighting the route with the lowest energy barriers. For reactions involving organozinc reagents, for instance, the relative rates of addition can be significantly influenced by substituents on the aromatic ring.

Characterization of Transition State Geometries and Activation Barriers

A critical aspect of understanding a reaction mechanism is the characterization of its transition states—the high-energy structures that exist fleetingly as reactants transform into products. DFT calculations can predict the geometry of these transient species and determine the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. The presence of bulky groups, such as the o-tolyl and cyclopentyl moieties in this compound, can impose significant steric hindrance that shapes the geometry of the transition state and influences the activation barrier.

Molecular Modeling of Catalyst-Substrate/Intermediate Interactions

In catalyzed reactions, the interaction between the catalyst and the substrate or reaction intermediates is paramount. Molecular modeling, powered by computational methods like DFT, allows for a detailed visualization and analysis of these interactions. By modeling how this compound binds to a catalyst's active site, researchers can understand how the catalyst facilitates the reaction. These models can reveal key non-covalent interactions, such as hydrogen bonding or van der Waals forces, that stabilize the transition state and lower the activation energy.

Understanding Steric and Electronic Effects on Reactivity and Selectivity

The chemical behavior of this compound is a direct consequence of the interplay between steric and electronic effects. The cyclopentyl group and the ortho-methyl group on the phenyl ring create significant steric bulk, which can dictate the molecule's approach to a reaction center and influence the stereochemical outcome of a reaction.

Electronically, the tolyl group can influence the nucleophilicity of the amine through inductive and resonance effects. The presence of substituents on an aromatic ring can either donate or withdraw electron density, thereby altering the reactivity of the functional groups attached to it. For example, in the addition of organozinc compounds to ketones, substituents on the phenyl ring have a measurable impact on the reaction rate. researchgate.net Specifically, the relative rates of addition to acetophenone (B1666503) are significantly slowed by the presence of ortho-methyl substituents. researchgate.net

The table below illustrates the relative rates of addition of triethylzinc lithium to various ketones, highlighting the impact of steric hindrance near the reaction center.

ReactantRelative Rate of Addition
Acetophenone1.00
o-Methylacetophenone0.012 researchgate.net
tert-Butyl phenyl ketone0.003 researchgate.net

This data clearly demonstrates that increasing steric bulk around the carbonyl group dramatically decreases the rate of nucleophilic addition, a principle that is directly applicable to understanding the reactivity of the sterically hindered this compound. The design of catalysts and reaction conditions often needs to account for these steric and electronic properties to achieve desired reactivity and selectivity. rsc.org

Advanced Research Applications of Cyclopentyl O Tolyl Methanamine in Organic Synthesis

Development as a Chiral Auxiliary or Ligand Precursor in Asymmetric Catalysis

There is no available scientific literature detailing the development or application of Cyclopentyl(o-tolyl)methanamine as a chiral auxiliary or as a precursor to chiral ligands in asymmetric catalysis. The availability of its (S)-enantiomer from commercial sources suggests that it may have been designed or synthesized for such purposes, as chiral amines are fundamental components of many successful chiral ligands and auxiliaries. However, without published studies, its effectiveness, substrate scope, and the stereochemical outcomes of any potential catalytic transformations remain undocumented.

Utilization as a Core Scaffold for Novel Organic Transformations

No specific research has been published that utilizes this compound as a core scaffold for the development of novel organic transformations. The structure of the molecule, featuring both aliphatic and aromatic groups, could theoretically serve as a starting point for various synthetic manipulations. However, the scientific literature does not currently contain examples of its use in this capacity.

Integration into Complex Polycyclic and Heterocyclic Frameworks

A search of the scientific literature did not yield any studies demonstrating the integration of this compound into complex polycyclic or heterocyclic frameworks. While its structural components could be envisioned as part of a larger, more complex molecule, there are no published synthetic routes or methodologies that use this specific compound as a building block for such structures.

Functionalization Studies for Molecular Diversification

There are no dedicated functionalization studies for this compound reported in the peer-reviewed literature. Such studies would typically explore the selective modification of the cyclopentyl ring, the o-tolyl group, or the amine moiety to generate a library of derivatives for applications such as structure-activity relationship (SAR) studies in drug discovery. The absence of this data indicates that the potential for molecular diversification from this specific scaffold has not been extensively explored or, if it has, the results have not been made public.

Contributions to Fragment-Based Synthesis Methodologies

No evidence could be found of this compound being used in fragment-based synthesis methodologies. Fragment-based drug discovery (FBDD) relies on the screening of small, low-complexity molecules (fragments) that can bind to biological targets. While the molecular weight and structure of this compound might fit the profile of a fragment, there are no reports of its inclusion in fragment libraries or its application in FBDD campaigns.

Future Perspectives and Emerging Research Directions

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly influencing the synthesis of complex organic molecules. For compounds like Cyclopentyl(o-tolyl)methanamine, this translates to a concerted effort to reduce the environmental impact of their production. A primary focus is the replacement of traditional, often hazardous, solvents with greener alternatives. Researchers are investigating the utility of solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), which can be derived from renewable biomass sources like sugars and lignin. researchgate.net The evaluation of these solvents extends to their ability to dissolve key reagents and their compatibility with various reaction conditions, aiming to maintain or even improve reaction efficiency while minimizing waste.

Another critical aspect of green synthesis is the reduction of racemization, a phenomenon where a chiral molecule loses its specific three-dimensional arrangement, leading to a mixture of isomers. This is particularly important in the synthesis of pharmaceuticals and other biologically active compounds where only one isomer is effective. Studies have shown that the choice of solvent and reagents can significantly impact racemization levels. For instance, the use of 2-MeTHF in combination with specific coupling agents has been found to minimize racemization during peptide synthesis, a process that shares common principles with the synthesis of complex amines. researchgate.net

The development of "greener" protocols often involves a holistic approach, considering not just the solvents but also the energy consumption and the number of synthetic steps. Researchers are exploring one-pot or telescoped reactions where multiple transformations occur in a single reaction vessel, thereby reducing the need for intermediate purification steps and minimizing solvent usage.

Innovations in Catalysis for Enhanced Efficiency and Selectivity

Catalysis lies at the heart of modern organic synthesis, enabling reactions to proceed with greater speed, efficiency, and selectivity. In the context of producing this compound and its analogs, innovations in catalysis are paramount. A significant area of research is the development of novel catalysts that can facilitate the formation of the key carbon-nitrogen bond with high precision. This includes the exploration of transition metal catalysts, organocatalysts, and biocatalysts.

Biocatalysis, which utilizes enzymes to perform chemical transformations, is a particularly promising avenue for green and sustainable synthesis. vapourtec.com Enzymes operate under mild conditions (room temperature and neutral pH) and often exhibit exquisite chemo-, regio-, and stereoselectivity, which can simplify purification processes and reduce the formation of unwanted byproducts. While direct enzymatic routes to this compound are still under investigation, the principles of biocatalysis are being applied to the synthesis of related chiral amines and amides.

Furthermore, the immobilization of catalysts on solid supports is a key strategy for improving their reusability and simplifying product purification. thieme-connect.de This approach is particularly well-suited for continuous flow chemistry systems, where the catalyst remains in the reactor while the reactants and products flow through.

Expanding the Scope of Reactivity and Novel Transformations

Researchers are continuously seeking to expand the synthetic utility of molecules like this compound by exploring new reactions and transformations. This involves investigating the reactivity of the amine functional group and the adjacent benzylic position, as well as the aromatic ring. The goal is to develop novel methods for introducing new functional groups and building more complex molecular architectures.

One area of interest is the use of this compound as a building block in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. These reactions are highly atom-economical and can rapidly generate molecular diversity.

Another emerging area is the application of photoredox catalysis to enable novel transformations. mdpi.com This technique uses visible light to initiate chemical reactions, often under mild conditions. mdpi.com By harnessing the energy of light, chemists can access unique reactive intermediates and forge chemical bonds that are difficult to create using traditional thermal methods. The application of photoredox catalysis to the functionalization of the aromatic ring or the alkyl side chain of this compound could open up new avenues for derivatization.

Integration with Automation and Flow Chemistry Paradigms

The integration of automation and flow chemistry is revolutionizing the way chemical synthesis is performed. nih.gov These technologies offer significant advantages in terms of reaction control, scalability, and safety, particularly for reactions that are highly exothermic or involve hazardous reagents. nih.gov

Flow chemistry, where reactions are carried out in a continuous stream rather than in a traditional batch reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. thieme-connect.de This level of control can lead to higher yields, improved selectivity, and safer operation. nih.gov For the synthesis of this compound, flow chemistry could be employed to optimize key steps, such as the reductive amination or other bond-forming reactions. The use of packed-bed reactors containing immobilized catalysts or reagents is a common feature of flow chemistry setups, further enhancing efficiency and simplifying purification. nih.gov

Automation, when coupled with flow chemistry, enables high-throughput experimentation and optimization. vapourtec.com Automated systems can perform a large number of experiments in a short period, systematically varying reaction conditions to identify the optimal parameters for a given transformation. This data-rich approach accelerates the discovery and development of new synthetic methods.

Interdisciplinary Research with Related Chemical Disciplines

The future of research on this compound and related compounds will increasingly rely on interdisciplinary collaborations. The interface between organic synthesis, medicinal chemistry, materials science, and computational chemistry is a fertile ground for innovation.

Collaboration with medicinal chemists is crucial for exploring the potential biological activities of new derivatives. By systematically modifying the structure of this compound and evaluating the biological effects of these changes, researchers can identify new lead compounds for drug discovery.

In the realm of materials science, chiral amines like this compound can serve as building blocks for the synthesis of novel polymers, liquid crystals, and other functional materials. The specific stereochemistry of these molecules can impart unique properties to the resulting materials.

Computational chemistry plays an increasingly important role in predicting the properties and reactivity of molecules. Molecular modeling and density functional theory (DFT) calculations can be used to design new catalysts, predict the outcome of reactions, and understand the mechanism of complex transformations. This in silico approach can guide experimental work and accelerate the pace of discovery.

The synergy between these disciplines will be essential for fully realizing the potential of this compound and for driving the next wave of innovation in chemical synthesis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.